
(4-Chloropyridin-2-yl)methanol
Overview
Description
(4-Chloropyridin-2-yl)methanol (CAS No. 63071-10-3) is a pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . It features a hydroxymethyl group (–CH₂OH) at the 2-position and a chlorine atom at the 4-position of the pyridine ring. Key physical properties include a density of 1.3 g/cm³, a boiling point of 238.6°C, and a melting point of 0°C . The compound is commercially available (e.g., BLD Pharmatech Ltd.) at a premium price (~$240/g) for research applications, particularly in organic synthesis and chiral ligand preparation . Its reactivity is influenced by the electron-withdrawing chlorine atom, which directs electrophilic substitutions to specific ring positions, and the hydroxymethyl group, which can undergo oxidation or esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloropyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (4-Chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (4-Chloropyridin-2-yl)methanal.
Reduction: The compound can be reduced to form (4-Chloropyridin-2-yl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: (4-Chloropyridin-2-yl)methanal
Reduction: (4-Chloropyridin-2-yl)methane
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(4-Chloropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different substrates.
Comparison with Similar Compounds
The following table compares (4-Chloropyridin-2-yl)methanol with structurally related pyridine methanol derivatives, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Halogenation Patterns: The 4-chloro substitution in this compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, dual halogenation (e.g., 4-Cl/5-F in 113209-90-8) enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions .
Functional Group Effects: The nitro group in (4-Nitropyridin-2-yl)methanol (98197-88-7) strongly deactivates the pyridine ring, directing reactions to meta positions. This contrasts with the chlorine in this compound, which allows ortho/para reactivity .
Applications: this compound is widely used in asymmetric synthesis, such as the preparation of (1S)-(–)-1-(4-Chloropyridin-2-yl)ethanol, a chiral building block for macrocyclic carbamates . Fluorinated analogs (e.g., 113209-90-8) are prioritized in agrochemical research due to fluorine’s metabolic stability and bioavailability enhancement .
Biological Activity
(4-Chloropyridin-2-yl)methanol, with the chemical formula CHClNO, is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a hydroxymethyl group and a chlorine atom. The presence of the chlorine atom at the 4-position of the pyridine ring enhances the compound's reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized various pyridine derivatives and evaluated their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL against Mycobacterium luteum .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
1 | Escherichia coli | 15 |
2 | Staphylococcus aureus | 10 |
3 | Mycobacterium luteum | 3.9 |
4 | Candida tenuis | 20 |
5 | Aspergillus niger | 25 |
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown promising antitumor activity . In vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) demonstrated that certain derivatives significantly inhibited cell viability. For example, one derivative exhibited an IC value of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting potent anticancer properties .
Table 2: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC (μM) |
---|---|---|
A | MDA-MB-231 | 39.2 ± 1.7 |
B | U-87 | 45.0 ± 2.5 |
C | HT-29 | 50.3 ± 3.0 |
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Kinases : Molecular modeling studies suggest that certain derivatives may inhibit key protein kinases involved in cancer cell proliferation, specifically targeting the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine-threonine kinases .
- Disruption of Membrane Integrity : The antimicrobial action may involve disrupting bacterial membrane integrity, leading to cell lysis.
- Apoptosis Induction : In tumor cells, these compounds may induce apoptosis through intrinsic pathways, contributing to reduced cell viability.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, including this compound derivatives. The study systematically assessed their biological activities, revealing that modifications in the structure significantly influenced their potency against both microbial and cancerous cells .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (4-Chloropyridin-2-yl)methanol, and how is purity validated?
Answer:
- Synthesis : A common approach involves nucleophilic substitution at the 4-position of pyridine derivatives. For example, hydroxymethylation using formaldehyde under basic conditions (e.g., NaOH) can introduce the methanol group .
- Purification : Recrystallization from methanol or column chromatography is employed to isolate high-purity product .
- Validation : Purity is confirmed via melting point analysis (43–47°C) and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) validates molecular weight (143.57 g/mol) .
Q. How is this compound characterized structurally and functionally?
Answer:
- Structural Analysis : Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths and angles. Computational tools like PubChem-derived InChI codes (e.g., InChI=1S/C6H6ClNO) aid in structural verification .
- Functional Groups : FT-IR identifies hydroxyl (-OH) and C-Cl stretches. UV-Vis spectroscopy assesses electronic transitions influenced by the chloro substituent .
- Physicochemical Properties : LogP (1.23) and polar surface area (33.12 Ų) are calculated to predict solubility and bioavailability .
Q. What are the primary research applications of this compound?
Answer:
- Pharmaceutical Intermediates : It serves as a precursor for antihistamines like Carbinoxamine Meleate .
- Agrochemical Development : The chloro and hydroxymethyl groups enable derivatization into pesticides or antifungal agents .
- Coordination Chemistry : The pyridine nitrogen and hydroxyl group can act as ligands for metal complexes .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the functionalization of this compound?
Answer:
- Substitution vs. Addition : The chloro group at the 4-position directs electrophilic substitution to the 2- or 6-positions. For example, Suzuki-Miyaura coupling requires Pd catalysts and inert conditions to retain the hydroxymethyl group .
- Steric Effects : Bulky reagents favor substitution at the less hindered 6-position. Computational modeling (DFT) predicts reactivity hotspots .
- Contradictions : Conflicting reports on Friedel-Crafts alkylation outcomes may arise from solvent polarity (e.g., DMF vs. THF) or temperature gradients .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
- Optimization : DOE (Design of Experiments) evaluates variables like catalyst loading (e.g., Pd(PPh₃)₄), reaction time, and temperature. For example, increasing Pd concentration from 2% to 5% improved cross-coupling yields by 20% .
- Analytical Validation : LC-MS monitors side products (e.g., dechlorinated byproducts). Conflicting melting points may indicate polymorphic forms, requiring PXRD analysis .
- Reproducibility : Standardizing anhydrous conditions (e.g., molecular sieves) mitigates hydrolysis of intermediates .
Q. How can computational models predict the bioactivity of this compound derivatives?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial activity. For example, replacing Cl with CF₃ increases logP and membrane permeability .
- Docking Studies : Pyridine-derived analogs show affinity for cytochrome P450 enzymes. Molecular dynamics simulations assess binding stability .
- Toxicity Prediction : ADMET tools (e.g., SwissADME) evaluate hepatotoxicity risks based on metabolic pathways .
Q. What advanced techniques characterize chiral derivatives of this compound?
Answer:
- Chiral Resolution : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Example: (R)- and (S)-isomers of α-(4-chlorophenyl) derivatives .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during hydroxymethylation .
Q. Methodological Challenges
Q. What are the limitations of crystallographic data for this compound complexes?
Answer:
- Twinned Crystals : SHELXD/SHELXE algorithms resolve twinning in low-symmetry space groups (e.g., P2₁/c) .
- Disorder Modeling : Partial occupancy of the hydroxymethyl group requires refinement constraints in SHELXL .
- Data Quality : High-resolution synchrotron data (≤0.8 Å) mitigates errors in thermal parameter estimation .
Q. How do solvent effects alter the reactivity of this compound in nucleophilic substitutions?
Answer:
- Polar Protic Solvents : Methanol stabilizes transition states via hydrogen bonding, accelerating SNAr reactions but risking hydroxyl group oxidation .
- Aprotic Solvents : DMF enhances nucleophilicity of amines in displacement reactions but may require scavengers (e.g., K₂CO₃) to neutralize HCl byproducts .
- Controlled Hydrolysis : Anhydrous DCM prevents undesired hydrolysis of chloro to hydroxyl groups during functionalization .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIOHHGRGSGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376780 | |
Record name | (4-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-10-3 | |
Record name | (4-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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